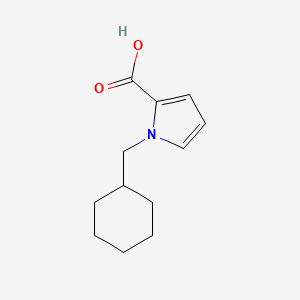
2-Amino-2-(hydroxymethyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(hydroxymethyl)butanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxymethyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(hydroxymethyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Reactants: Butanoic acid, formaldehyde, and ammonia.
Conditions: The reaction is carried out in an aqueous medium at a temperature of around 60-80°C.
Procedure: Formaldehyde is added to a solution of butanoic acid, followed by the gradual addition of ammonia. The mixture is stirred and heated until the reaction is complete.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of a precursor compound, such as 2-nitro-2-(hydroxymethyl)butanoic acid, using a suitable catalyst like palladium on carbon (Pd/C). The reaction conditions include:
Reactants: 2-nitro-2-(hydroxymethyl)butanoic acid and hydrogen gas.
Conditions: The reaction is conducted under a hydrogen atmosphere at a pressure of 1-5 atm and a temperature of 25-50°C.
Catalyst: Palladium on carbon (Pd/C).
Procedure: The precursor compound is dissolved in a suitable solvent, and the catalyst is added. The mixture is stirred under hydrogen gas until the reaction is complete.
Product Isolation: The product is filtered to remove the catalyst and purified by recrystallization.
化学反应分析
Types of Reactions
2-amino-2-(hydroxymethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent at room temperature.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine, at room temperature.
Major Products
Oxidation: 2-amino-2-(carboxymethyl)butanoic acid.
Reduction: 2-amino-2-(hydroxymethyl)butanol.
Substitution: 2-amino-2-(acylamino)methylbutanoic acid or 2-amino-2-(sulfonamido)methylbutanoic acid.
科学研究应用
2-amino-2-(hydroxymethyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug intermediate or a component of pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-amino-2-(hydroxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
相似化合物的比较
2-amino-2-(hydroxymethyl)butanoic acid can be compared with other similar compounds, such as:
2-amino-2-methylbutanoic acid: This compound lacks the hydroxymethyl group, which may result in different chemical and biological properties.
2-amino-3-(hydroxymethyl)butanoic acid: The position of the hydroxymethyl group is different, which can affect the compound’s reactivity and interactions.
2-amino-2-(hydroxymethyl)propanoic acid: This compound has a similar structure but with a different carbon backbone, leading to variations in its properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
2-amino-2-(hydroxymethyl)butanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-2-5(6,3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9) |
InChI 键 |
BBDCDIPAXJTFJT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-chloro-4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13150447.png)







![tert-Butyl 4-{5-[(ethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13150475.png)




